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Compound of Interest

Ethyl 2-(2,6-
Compound Name:
dichlorophenyl)acetate

Cat. No.: B2472086

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected nuclear magnetic resonance
(NMR) and mass spectrometry (MS) spectral data for Ethyl 2-(2,6-dichlorophenyl)acetate.
Due to the limited availability of publicly accessible, complete experimental spectra for this
specific compound, this document focuses on predicted spectral characteristics derived from
the analysis of structurally similar compounds. It also outlines standardized experimental
protocols for acquiring such data.

Chemical Structure and Properties

Ethyl 2-(2,6-dichlorophenyl)acetate is a halogenated aromatic carboxylic acid ester. Its
chemical structure consists of a 2,6-dichlorophenyl ring attached to an ethyl acetate group via a
methylene bridge.

Molecular Formula: C10H10Cl202[1]
Molecular Weight: 233.09 g/mol [1]

Predicted Spectral Data

The following tables summarize the anticipated *H NMR and 13C NMR chemical shifts and
expected mass spectrometry fragmentation patterns for Ethyl 2-(2,6-dichlorophenyl)acetate.
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These predictions are based on established principles of NMR and MS, and by analogy to
structurally related molecules.

Predicted *H Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted *H NMR Chemical Shifts for Ethyl 2-(2,6-dichlorophenyl)acetate

Predicted Chemical

Protons Shift (5, ppm) Multiplicity Integration
-CHz- (Aromatic) ~4.0 Singlet (s) 2H
-O-CHz- (Ethyl) ~4.2 Quartet (q) 2H
Ar-H ~72-7.4 Multiplet (m) 3H
-CHs (Ethyl) ~1.3 Triplet (t) 3H

Predicted **C Nuclear Magnetic Resonance (NMR) Data
Table 2: Predicted 13C NMR Chemical Shifts for Ethyl 2-(2,6-dichlorophenyl)acetate

Carbon Atom Predicted Chemical Shift (8, ppm)
C=0 (Ester) ~170

Aromatic C-ClI ~ 135

Aromatic C-H ~128 - 130

Aromatic C (quaternary) ~132

-O-CH2- (Ethyl) ~61

-CHz- (Aromatic) ~ 45

-CHs (Ethyl) ~14

Predicted Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragmentation for Ethyl 2-(2,6-dichlorophenyl)acetate
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miz Proposed Fragment

[M]* (Molecular ion peak with isotopic pattern

232/234/236 for 2 )
187/189/191 [M - OCH2CHs]*
159/161 [M - COOCH2CHs]*
124/126 [CeH3Cl2]*

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for a
compound such as Ethyl 2-(2,6-dichlorophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of Ethyl 2-(2,6-dichlorophenyl)acetate would be dissolved in an appropriate
deuterated solvent, typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds),
containing 0.03-0.05% v/v tetramethylsilane (TMS) as an internal standard.

e 1H NMR Spectroscopy: Proton NMR spectra would be acquired on a 400 or 500 MHz
spectrometer. Key parameters would include a spectral width of approximately 16 ppm, a
relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate
signal-to-noise ratio.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra would be recorded on the same
instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 240
ppm) would be used. Proton decoupling techniques, such as broadband decoupling, would
be employed to simplify the spectrum.

Mass Spectrometry (MS)

Mass spectral data would be obtained using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation.

o Sample Preparation: A dilute solution of the compound in a volatile organic solvent like
methanol or ethyl acetate would be prepared.
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« lonization: Electron ionization (El) at a standard energy of 70 eV is a common technique for
this type of molecule.

e Analysis: The instrument would be set to scan a mass-to-charge (m/z) range appropriate for
the molecular weight of the compound and its expected fragments (e.g., m/z 50-300).

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of a synthesized
organic compound like Ethyl 2-(2,6-dichlorophenyl)acetate.
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Workflow for Spectral Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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